molecular formula C17H26N2O B5744769 2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B5744769
M. Wt: 274.4 g/mol
InChI Key: PLJIMBNNPXDVNT-UHFFFAOYSA-N
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Description

2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a chemical compound with a complex structure that includes a piperidine ring and an acetamide group

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13(2)15-4-6-16(7-5-15)18-17(20)12-19-10-8-14(3)9-11-19/h4-7,13-14H,8-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJIMBNNPXDVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced to the piperidine ring through alkylation reactions.

    Formation of the Acetamide Group: The acetamide group is formed by reacting an amine with an acyl chloride or anhydride.

    Coupling of the Piperidine and Acetamide Groups: The final step involves coupling the piperidine ring with the acetamide group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine
  • 2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine

Uniqueness

2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both a piperidine ring and an acetamide group

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